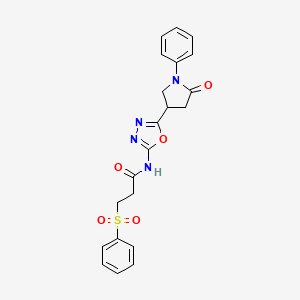
N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Applications
Sulfonyl derivatives, including those with 1,3,4-oxadiazole moieties, have shown moderate to significant antibacterial and antifungal activities. Specifically, compounds with this structure have been evaluated for their efficacy against Mycobacterium tuberculosis, showcasing excellent antitubercular potential (G. V. Suresh Kumar, Y. Rajendra Prasad, & S. Chandrashekar, 2013).
Antibacterial Activity Against Agricultural Pathogens
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activities against agricultural pathogens such as rice bacterial leaf blight. These compounds not only inhibit the growth of pathogens but also enhance plant resistance by stimulating the activity of defense enzymes like superoxide dismutase (SOD) and peroxidase (POD), which in turn, improve crop health and yield (Li Shi et al., 2015).
Antioxidant and Anti-inflammatory Activities
Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their potential antioxidant and anti-inflammatory activities. Certain compounds in this category have shown promising results, outperforming standard drugs in some cases. This indicates the potential for these compounds to be developed into new therapeutic agents that could manage oxidative stress and inflammation-related diseases (G. Sravya et al., 2019).
Application in Drug Metabolism Studies
Compounds with the 1,3,4-oxadiazole moiety have been utilized in drug metabolism studies, showcasing their relevance in understanding the pharmacokinetic properties of drugs. Such studies are crucial for drug development, as they provide insights into how drugs are metabolized in the body, potentially leading to the discovery of new drug candidates or the improvement of existing ones (M. Zmijewski et al., 2006).
Novel Drug Candidates for Alzheimer’s Disease
Research has also explored the synthesis of N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole as potential drug candidates for Alzheimer’s disease. These studies involve evaluating the enzyme inhibition activity of synthesized compounds against targets relevant to Alzheimer's, indicating the role of such compounds in the search for treatments for neurodegenerative diseases (A. Rehman et al., 2018).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c26-18(11-12-31(28,29)17-9-5-2-6-10-17)22-21-24-23-20(30-21)15-13-19(27)25(14-15)16-7-3-1-4-8-16/h1-10,15H,11-14H2,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCPLKGZGMVRRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-hydroxy-7-isopropyl-6-oxo-6,7-dihydrothieno[2,3-B]pyridine-5-carboxylate](/img/structure/B2830112.png)
![Ethyl 4-[(pyridin-3-ylmethyl)amino][1]benzofuro[3,2-d]pyrimidine-2-carboxylate](/img/structure/B2830116.png)
![(2Z)-N-acetyl-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2830117.png)
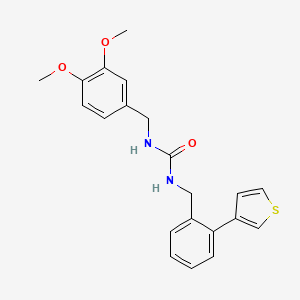
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2830120.png)
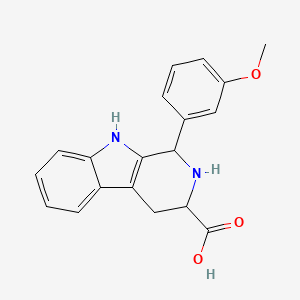

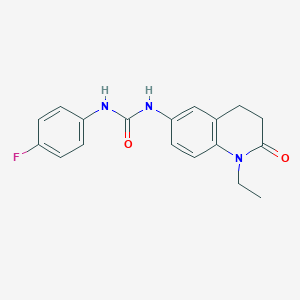
![5-(Difluoromethoxy)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2830126.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2830127.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2830130.png)
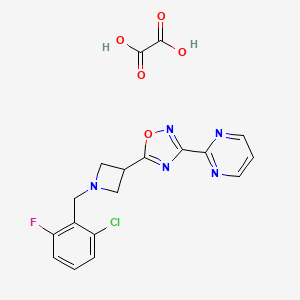
![5-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2830133.png)